1-(1H-Imidazol-2-yl)cyclopropanol
Description
Significance of Cyclopropane (B1198618) Scaffolds in Advanced Molecular Design and Synthesis
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of natural products and pharmaceutically active compounds. sigmaaldrich.com Its inclusion in molecular design is far from trivial; the inherent ring strain of the cyclopropane scaffold imparts unique conformational rigidity and electronic properties that chemists can leverage to enhance a molecule's biological profile. rsc.org
Chiral cyclopropane rings are considered key pharmacophores, and libraries of these building blocks are valuable resources in drug discovery campaigns. nih.govorganic-chemistry.org The rigid nature of the cyclopropane unit can help to lock a molecule into a specific bioactive conformation, thereby improving its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl (B3062369) group can influence a drug's metabolic stability, solubility, and membrane permeability, all critical parameters in the development of effective therapeutic agents. rsc.org
Recent advancements in synthetic chemistry have provided more accessible and safer methods for creating cyclopropanes, moving beyond traditional methods that often required highly reactive and potentially hazardous reagents. rsc.org Modern techniques, including chemoenzymatic strategies and photocatalysis, have broadened the scope of molecules that can be functionalized with this valuable scaffold, paving the way for the creation of diverse and structurally complex cyclopropane-containing compounds. nih.govorganic-chemistry.org
Table 1: Examples of FDA-Approved Drugs Containing a Cyclopropane Moiety
| Drug Name | Therapeutic Area |
| Glecaprevir | Hepatitis C |
| Voxilaprevir | Hepatitis C |
| Grazoprevir | Hepatitis C |
| Simeprevir | Hepatitis C |
Role of Imidazole (B134444) Heterocycles in Diverse Chemical and Biological Systems
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. organic-chemistry.orgsigmaaldrich.com It is a fundamental building block in nature, most notably as a component of the amino acid histidine and the neurotransmitter histamine (B1213489). organic-chemistry.orgresearchgate.net This prevalence in biological systems has made the imidazole nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. researchgate.net
The unique properties of the imidazole ring contribute to its widespread utility. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules such as proteins and enzymes. researchgate.net This ability to participate in various non-covalent interactions makes it an effective component for receptor binding. researchgate.net
Furthermore, the imidazole moiety is present in a vast array of drugs with diverse therapeutic applications, including antifungal agents (e.g., clotrimazole), anticancer drugs (e.g., mercaptopurine), and antihypertensive medications. researchgate.net Its derivatives have been investigated for a wide spectrum of biological activities, including as antibacterial, antiviral, anti-inflammatory, and antidiabetic agents. The versatility of the imidazole ring in synthesis allows for the facile introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological properties.
Table 2: Selected Therapeutic Applications of Imidazole-Containing Compounds
| Therapeutic Class | Example(s) |
| Antifungal | Miconazole, Clotrimazole |
| Anti-cancer | Mercaptopurine |
| Antihypertensive | Losartan |
| Anti-protozoal | Metronidazole |
| Sedative | Midazolam |
Integration of Cyclopropanol (B106826) and Imidazole Motifs: Emerging Research Avenues for 1-(1H-Imidazol-2-yl)cyclopropanol
The strategic combination of a cyclopropanol ring and an imidazole heterocycle in This compound presents a compelling area for chemical research. The cyclopropanol itself is a highly unstable and reactive functional group, susceptible to ring-opening reactions, which can be harnessed for unique synthetic transformations. When attached to the 2-position of the imidazole ring, a site known for its importance in biological activity, this creates a molecule with significant potential for novel applications.
While direct and extensive research on this compound is still emerging, studies on structurally related compounds provide valuable insights into its potential. For instance, derivatives of trans-2-[1H-imidazol-4-yl]cyclopropane have been developed as high-affinity histamine H3 receptor ligands, demonstrating the successful integration of these two motifs for neurological applications. The development of 1-(1H-Imidazol-2-yl)ethane-1,2-diol derivatives as protein kinase C inhibitors further highlights the potential for 2-substituted imidazoles in targeting key enzymes.
The presence of the cyclopropanol group offers a unique chemical handle. It can act as a synthetic equivalent (a synthon) for a propanal homoenolate, allowing for complex molecular constructions. The hydroxyl group can also be a key interaction point with biological targets or a site for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.
Future research on This compound is likely to explore several key areas:
Novel Synthetic Methodologies: Developing efficient and stereoselective syntheses of this compound and its derivatives will be crucial for enabling further investigation.
Medicinal Chemistry Exploration: Screening for biological activity against a range of targets, inspired by the known activities of both imidazole and cyclopropane-containing drugs. This could include targets in oncology, infectious diseases, and neurology.
Chemical Biology Probes: Utilizing the unique reactivity of the cyclopropanol ring to design chemical probes for studying biological processes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H8N2O/c9-6(1-2-6)5-7-3-4-8-5/h3-4,9H,1-2H2,(H,7,8) |
InChI Key |
BVKLAERKZQXLET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CN2)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 1h Imidazol 2 Yl Cyclopropanol
Cyclopropane (B1198618) Ring-Opening Reactions and Associated Fragmentation Pathways
The inherent strain energy of the cyclopropane ring in 1-(1H-Imidazol-2-yl)cyclopropanol makes it susceptible to a variety of ring-opening reactions. These transformations are synthetically valuable as they provide access to linear carbon chains with specific functionalization patterns. The imidazole (B134444) group, acting as a donor, and the cyclopropanol (B106826), a latent acceptor, classify this molecule as a donor-acceptor cyclopropane, which dictates much of its reactivity.
Radical-Mediated Cyclopropanol Fragmentation for β-Ketoalkyl Radicals
The fragmentation of cyclopropanols can be initiated by a one-electron oxidation to generate β-ketoalkyl radicals. This process typically involves an oxidizing agent that facilitates the removal of an electron, leading to the homolytic cleavage of one of the cyclopropane C-C bonds. For this compound, this pathway is initiated by oxidation of the cyclopropanol oxygen.
The generally accepted mechanism involves the following steps:
Oxidation: A single-electron-transfer (SET) oxidant, such as a metal salt like AgNO₃ or Mn(OAc)₃, oxidizes the hydroxyl group to form a radical cation. researchgate.net
Ring Opening: The resulting intermediate undergoes rapid fragmentation through the cleavage of the C1-C2 bond of the cyclopropane ring. This step is regioselective and relieves the ring strain, yielding a resonance-stabilized β-ketoalkyl radical. researchgate.net
Further Reaction: The generated β-ketoalkyl radical, with the radical center at the γ-position relative to the imidazole ring, can be trapped by various radical acceptors or participate in intramolecular cyclizations. researchgate.net
Siloxy cyclopropanes can also undergo ring-opening to form β-keto radicals through photoinduced electron transfer, indicating that photochemical methods could also be applicable. researchgate.net
Table 1: Conditions for Radical-Mediated Cyclopropanol Fragmentation
| Catalyst/Reagent | Conditions | Intermediate | Application | Source |
| AgNO₃-K₂S₂O₈ | DCM-H₂O, Room Temp | β-keto radical | Addition to quinones | researchgate.net |
| Mn(acac)₃ | Catalytic amount | β-keto radical | Radical addition to vinyl azides | researchgate.net |
| Photoinduced Electron Transfer | UV or visible light | Radical cation, β-keto radical | Inter- and intramolecular additions | researchgate.net |
Lewis Acid-Catalyzed Rearrangements and Ring Expansion Transformations
Lewis acids can catalyze the rearrangement and ring-opening of donor-acceptor cyclopropanes by coordinating to a basic site on the molecule. nih.gov In the case of this compound, the Lewis acid can coordinate to either the nitrogen of the imidazole ring or the oxygen of the hydroxyl group. This coordination enhances the electrophilicity of the cyclopropane ring, promoting cleavage.
The reaction can proceed via several pathways depending on the specific Lewis acid and reaction conditions:
Friedel-Crafts-type Addition: Using a Lewis acid like Sc(OTf)₃, the activated cyclopropane can react with nucleophiles, such as arenes, in a Friedel-Crafts-type alkylation. nih.gov This would result in the opening of the cyclopropane ring and the formation of a new C-C bond at the carbon adjacent to the imidazole.
[3+2] Annulations: Stronger Lewis acids, such as Bi(OTf)₃, can promote a [3+2] annulation with various dipolarophiles. nih.govacs.org This process involves the formation of an activated intimate ion pair after ring opening, which is then captured by the reaction partner to form a five-membered ring. acs.org
Rearrangement: In the absence of an external nucleophile, Lewis acid activation can lead to intramolecular rearrangements, potentially resulting in ring-expanded products like substituted cyclobutanones. nih.govyoutube.com
The choice of Lewis acid is crucial in determining the reaction outcome, allowing for tunable selectivity between different reaction pathways. nih.gov
Nucleophilic Ring-Opening Mechanisms and Stereochemical Outcomes
The electron-donating imidazole ring and the electron-withdrawing nature of the cyclopropanol upon activation render the molecule susceptible to nucleophilic attack. This reaction is often catalyzed by Brønsted acids, which protonate the hydroxyl group, turning it into a better leaving group and facilitating ring opening. nih.govacs.org
The mechanism is analogous to an SN2 reaction or a Michael addition, where a nucleophile attacks one of the electrophilic carbons of the cyclopropane ring. thieme-connect.com
Activation: A Brønsted acid (e.g., triflic acid) or a Lewis acid activates the cyclopropanol. nih.gov The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be particularly effective in promoting these reactions even with weak Brønsted acids. nih.govacs.org
Nucleophilic Attack: A wide range of nucleophiles, including arenes, indoles, azides, alcohols, and amines, can attack the cyclopropane ring. nih.govthieme-connect.com The attack typically occurs at the carbon atom adjacent to the imidazole donor group.
Stereochemistry: The nucleophilic ring-opening of donor-acceptor cyclopropanes generally proceeds with an inversion of configuration at the carbon center that is attacked, which is a hallmark of an SN2-like mechanism. thieme-connect.com This high stereoselectivity is valuable for constructing enantiomerically pure compounds. thieme-connect.com
This method provides a powerful tool for the synthesis of 1,3-bifunctional compounds, such as precursors to γ-aminobutyric acid (GABA) derivatives when amines are used as nucleophiles. thieme-connect.com
Chemical Transformations Involving the Imidazole Moiety
The imidazole ring possesses its own distinct reactivity, which can be exploited independently of or in concert with the cyclopropanol group.
Electrophilic Substitution Reactions on the Imidazole Ring
The imidazole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. The substitution pattern is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
Regioselectivity: For a 2-substituted imidazole like this compound, electrophilic attack is generally directed to the C4 or C5 position. acs.org The precise location can often be controlled by reaction conditions. For instance, Ir-catalyzed borylations tend to favor the C5 position. acs.org Palladium-catalyzed C-H alkenylation has been shown to achieve high C5 selectivity. nih.gov
Directing Effects: The 2-cyclopropanol substituent can influence the regioselectivity. Steric effects can play a role, potentially favoring substitution at the less hindered C5 position. youtube.com The electronic nature of the substituent also directs the incoming electrophile. youtube.com
Reaction Types: A variety of electrophilic substitution reactions are possible, including halogenation (e.g., with NBS for bromination), nitration, and Friedel-Crafts type acylations or alkylations, although the latter are less common for imidazoles. youtube.com
Table 2: Regioselectivity of Electrophilic Substitution on Imidazoles
| Reaction | Reagent/Catalyst | Preferred Position | Notes | Source |
| Bromination | NBS | C5 | Selective monobromination is possible. | youtube.com |
| Borylation | Ir-catalyst | C5 | Generally favored for imidazoles. | acs.org |
| Alkenylation | Pd-catalyst / Cu(OAc)₂ | C5 | High selectivity for C2-substituted imidazoles. | nih.gov |
| Amination | Triazenes | C4 | Observed in the amination of pilocarpine. | acs.org |
Oxidation and Reduction Chemistry of the Imidazole Core
The imidazole ring can undergo both oxidation and reduction, leading to a variety of modified heterocyclic or ring-opened products.
Oxidation: The imidazole moiety is susceptible to oxidation under various conditions, including exposure to hydrogen peroxide, ozone, or radical initiators. nih.govacs.org Forced degradation studies on imidazole-containing pharmaceuticals show that oxidation can lead to several products, including the formation of imidazolones or complete cleavage of the ring to yield derivatives of formamide (B127407) and oxamide. nih.govacs.org The reaction with atmospheric oxidants like OH radicals, NO₃ radicals, and O₃ has been studied computationally, highlighting complex degradation pathways. acs.org
Reduction: While the imidazole ring is remarkably resistant to catalytic hydrogenation, specialized conditions have been developed to achieve its reduction. acs.org
Catalytic Hydrogenation: Highly enantioselective hydrogenation of N-Boc protected imidazoles to chiral imidazolines can be achieved using a chiral ruthenium catalyst (Ru-PhTRAP). acs.org This represents a key method for the asymmetric reduction of the heterocycle.
Chemical Reduction: The imidazole ring can be hydrogenated using platinum oxide as a catalyst in acetic anhydride, which proceeds at room temperature and atmospheric pressure. acs.org The Wolff-Kishner reduction, typically used for carbonyls, has also been successfully applied to functionalized imidazole substrates under optimized, high-temperature conditions. wikipedia.org Furthermore, 4H-imidazoles can be reduced after deprotonation by consecutive single electron transfer reactions. clockss.org
N-Functionalization and Protonation Chemistry of the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms with distinct electronic properties, which dictates their behavior in functionalization and protonation reactions. The 'pyrrole-type' nitrogen is bonded to a hydrogen atom and its lone pair of electrons participates in the aromatic sextet of the ring. Consequently, this nitrogen is generally less basic and less nucleophilic. In contrast, the 'pyridine-type' nitrogen has its lone pair in an sp²-hybridized orbital in the plane of the ring, making it more basic and available for electrophilic attack. stackexchange.com
In the case of unsymmetrically substituted imidazoles, the regioselectivity of N-alkylation is influenced by both steric and electronic factors. otago.ac.nz Generally, alkylation occurs preferentially at the more sterically accessible and electronically richer nitrogen atom. otago.ac.nznih.gov While numerous studies detail the N-alkylation of various imidazole derivatives, nih.govnih.govresearchgate.net no specific examples involving this compound are documented.
Protonation of the imidazole ring is expected to occur at the pyridine-type nitrogen, as its lone pair is not involved in maintaining aromaticity. stackexchange.com The pKa of the imidazolium (B1220033) ion is a key parameter in its chemistry, and while the pKa of imidazole itself is well-established, the influence of the 2-cyclopropanol substituent on the basicity of the ring in this compound has not been experimentally determined. Studies on other substituted imidazoles show that both electron-donating and electron-withdrawing groups can affect the pKa. researchgate.net
Cascade Reactions and Intermolecular/Intramolecular Cyclizations
Cascade reactions involving cyclopropane rings are a powerful tool in organic synthesis due to the release of ring strain, which can drive subsequent transformations. arkat-usa.org Similarly, N-heterocycles are common participants in cascade sequences. However, specific cascade reactions originating from this compound are not described in the literature. The following sections outline general principles of related reactions.
C(sp³)–H Functionalization Cascades Adjacent to Cyclopropane Scaffolds
The functionalization of C(sp³)–H bonds adjacent to cyclopropane rings is a known strategy for constructing complex molecular architectures. nih.govacs.org These reactions are often catalyzed by transition metals, such as palladium, and can be initiated by various events, including aza-Heck cyclizations. nih.govacs.orgliverpool.ac.uk The general mechanism involves the formation of an alkyl-metal intermediate that can then undergo C–H activation to form a new ring. The selectivity of this C–H functionalization can be influenced by steric and electronic factors within the substrate. nih.govacs.orgliverpool.ac.uk While these cascades have been used to create cyclopropane-fused N-heterocycles, nih.govacs.orgliverpool.ac.ukresearchgate.net there are no reported examples that utilize this compound as a substrate.
Heterocyclic Ring Transformations Originating from Cyclopropane Precursors
Cyclopropanes, particularly donor-acceptor cyclopropanes, are versatile precursors for the synthesis of various heterocyclic rings through ring-opening and cycloaddition reactions. nih.gov The ring-opening of cyclopropanols can be promoted by acids or organometallic reagents, leading to intermediates that can be trapped intramolecularly or intermolecularly to form new rings. arkat-usa.org For instance, the reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines can lead to the formation of benzimidazole (B57391) derivatives through a ring-opening/cyclization/retro-Mannich cascade. researchgate.net Additionally, the reduction of 2-imidazolines with sodium borohydride (B1222165) can result in a ring-opening reaction to produce ethylenediamine (B42938) derivatives. sciengine.com However, no such transformations have been specifically documented for this compound.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
The elucidation of reaction mechanisms relies heavily on kinetic studies and spectroscopic analysis of intermediates and transition states. For cyclopropane reactions, kinetic data can help distinguish between different pathways, such as A-SE2 and A-1 mechanisms in acid-catalyzed ring cleavage. marquette.edu Spectroscopic techniques like NMR and FT-IR are crucial for characterizing reaction products and, in some cases, transient intermediates. nih.gov While there are reports on the kinetic analysis of other cyclopropanation reactions researchgate.net and the spectroscopic characterization of other imidazole-containing compounds, nih.govnih.govresearchgate.net there is no specific kinetic or spectroscopic data available in the literature for reactions involving this compound.
Theoretical and Computational Chemistry Approaches to 1 1h Imidazol 2 Yl Cyclopropanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Applications in Conformational Analysis and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.
For 1-(1H-Imidazol-2-yl)cyclopropanol, conformational analysis primarily involves the rotation around the single bond connecting the imidazole (B134444) and cyclopropanol (B106826) rings. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can map the potential energy surface as a function of the dihedral angle between the two rings. mdpi.com This process identifies low-energy conformers, which represent the most probable shapes of the molecule. researchgate.net Studies on similar bicyclic systems, such as cyclophanes containing imidazole units, have successfully used DFT to determine the relative stability of different spatial arrangements (e.g., syn and anti conformations) and have found these computational predictions to be in good agreement with experimental NMR and X-ray data. nih.govnih.gov For this compound, key conformers would likely differ in the orientation of the cyclopropanol's hydroxyl group relative to the imidazole ring, with intramolecular hydrogen bonding potentially stabilizing certain geometries.
Table 1: Illustrative DFT Data for Conformational Analysis of this compound Note: This table is illustrative. Actual values require specific DFT calculations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Description |
|---|---|---|---|
| A | 0.00 | ~60 | Global minimum, potentially stabilized by an intramolecular H-bond between the cyclopropanol -OH and the imidazole N1. |
| B | +2.5 | ~180 | Local minimum, with the -OH group oriented away from the imidazole ring. |
| TS (A↔B) | +5.0 | ~120 | Transition state for rotation between conformers A and B. |
Semiempirical Methods for Molecular Properties and Reactivity Prediction
Semiempirical methods, such as AM1, PM3, and PM6, offer a computationally less expensive alternative to DFT. nih.gov They simplify quantum mechanical calculations by incorporating experimental data (parameters) to approximate certain integrals, making them faster for screening large numbers of molecules or for preliminary analysis of very large systems. While less accurate than DFT, they can still provide valuable qualitative predictions of molecular properties like geometry, electronic structure, and reactivity. For this compound, semiempirical methods could be used for initial conformational searches to identify plausible structures that can then be refined with higher-level DFT calculations. They can also be employed to calculate preliminary values for properties like dipole moment and heat of formation. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. irjweb.comresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govirjweb.com These descriptors provide a framework for understanding and predicting chemical behavior based on the principles of conceptual DFT.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, indicating this moiety is the likely site for electrophilic attack. The LUMO may be distributed across the C=N bonds of the imidazole ring. Analysis of these orbitals and the derived descriptors can predict how the molecule will interact with other reagents. researchgate.net
Table 2: Key Global Reactivity Descriptors and Their Significance Note: This table presents conceptual information. Actual values are derived from DFT calculations.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | Inverse of hardness; a measure of polarizability and reactivity. Soft molecules are more reactive. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons; quantifies electrophilic character. irjweb.com |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While quantum mechanics describes the static electronic nature of a molecule, molecular dynamics (MD) simulations model its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and explicitly model interactions with solvent molecules. uobaghdad.edu.iq
For this compound, an MD simulation in a box of water molecules would reveal crucial information about its solvation. uobaghdad.edu.iq The simulation would track the formation and breaking of hydrogen bonds between the imidazole's N-H, the cyclopropanol's O-H, and the surrounding water molecules. This provides insight into the molecule's solubility and how the solvent influences its conformational preferences. mdpi.com For instance, MD studies on imidazole derivatives have shown that stable hydration shells form around the nitrogen atoms, and the structure of these shells can be temperature-dependent. uobaghdad.edu.iq Such simulations can also reveal whether certain conformations are more prevalent in a polar solvent environment compared to the gas phase predictions from DFT.
Mechanistic Insights from Computational Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation. e3s-conferences.org
Transition State Analysis and Reaction Pathway Mapping
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the exact geometry and energy of this TS is crucial for understanding the reaction's kinetics, as the energy of the TS determines the activation energy barrier. e3s-conferences.org
A plausible synthesis for this compound could involve a Kulinkovich-type reaction, where an imidazole-2-carboxylic acid ester reacts with a titanium reagent and a Grignard reagent to form the cyclopropanol ring. organic-chemistry.org Alternatively, it could be formed via the reaction of a 2-lithioimidazole with a protected cyclopropanone (B1606653). Computational modeling can be used to map the reaction pathway for such a synthesis. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. DFT calculations have been used to rationalize the stereoselectivity in ring-opening reactions of other cyclopropanols by comparing the energies of competing transition states. rsc.org For the formation of this compound, similar calculations could predict the feasibility of a proposed synthetic route and identify potential bottlenecks or side reactions. researchgate.net For example, a recent computational study on enzymatic dechlorination detailed the transition state for an imidazole-catalyzed nucleophilic attack, demonstrating the power of these methods to pinpoint the critical steps in a reaction. acs.org
Lack of Available Research Data on the Catalytic Cycles of this compound
A thorough review of available scientific literature reveals a significant gap in the theoretical and computational exploration of the catalytic cycles and intermediates specifically involving the chemical compound this compound. While computational chemistry is a powerful tool for investigating reaction mechanisms, and studies on various imidazole and cyclopropanol derivatives exist, dedicated research into the catalytic behavior of this particular molecule, including the identification of transition states and intermediates within a catalytic cycle, does not appear to be publicly documented.
General computational studies on imidazole-containing compounds often focus on their applications in medicinal chemistry, such as molecular docking simulations to predict binding affinities with biological targets. Similarly, research on cyclopropanol derivatives tends to explore their synthetic routes and utility as versatile building blocks in organic synthesis. However, the intersection of these fields—specifically, the detailed computational analysis of catalytic processes involving this compound—remains an uninvestigated area.
Consequently, without published research findings, it is not possible to provide a detailed and scientifically accurate account of the exploration of catalytic cycles and intermediates for this compound, nor to generate the corresponding data tables of computational parameters as requested. This highlights a potential area for future research within the field of computational and theoretical chemistry.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 1-(1H-Imidazol-2-yl)cyclopropanol. The chemical shift (δ) of each nucleus provides insight into its electronic environment, while the multiplicity (splitting pattern) and coupling constants (J-values) in the ¹H spectrum reveal the number of adjacent protons.
For this compound, specific signals are anticipated. In the ¹H NMR spectrum, the protons on the imidazole (B134444) ring are expected in the aromatic region, while the cyclopropyl (B3062369) protons would appear in the highly shielded upfield region. nih.govchemicalbook.com The hydroxyl proton signal is typically a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the imidazole ring are expected in the downfield region (δ 115-150 ppm), while the quaternary carbon of the cyclopropanol (B106826) attached to the hydroxyl group would be found in the δ 50-70 ppm range. The methylene (B1212753) carbons of the cyclopropane (B1198618) ring would appear at significantly higher field. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for imidazole and cyclopropanol moieties.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Imidazolyl-NH | ~10-13 (broad s) | - | Solvent dependent, may exchange |
| Imidazolyl-H4/H5 | ~7.1 (s, 2H) | ~122 | Equivalent due to tautomerism |
| Imidazolyl-C2 | - | ~148 | Quaternary carbon attached to cyclopropanol |
| Cyclopropyl-C(OH) | - | ~55 | Carbinol carbon |
| Cyclopropyl-OH | Variable (broad s, 1H) | - | Solvent and concentration dependent |
| Cyclopropyl-CH₂ | ~0.8-1.2 (m, 4H) | ~15 | Complex splitting due to diastereotopicity |
While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle by establishing correlations between different nuclei. emerypharma.com
COSY (COrrelation SpectroscopY) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the geminal and vicinal protons within the cyclopropane ring, helping to assign their complex multiplets.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This technique would definitively link the proton signals of the imidazole and cyclopropane rings to their corresponding carbon signals listed in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is arguably the most powerful tool for connecting different parts of the molecule. Key correlations would be expected from the cyclopropyl protons to the C2 carbon of the imidazole ring, and from the imidazole H4/H5 protons to the imidazole C2 and C4/C5 carbons, confirming the attachment of the cyclopropanol group to the C2 position of the imidazole ring.
NOESY (Nuclear Overhauser Effect SpectroscopY) : This experiment detects protons that are close in space, regardless of whether they are connected through bonds. ipb.pt NOESY is crucial for analyzing the molecule's preferred conformation and stereochemistry. For instance, it could reveal the spatial proximity between the protons of the cyclopropane ring and the H4/H5 protons of the imidazole ring.
Molecules are not static, and dynamic NMR studies investigate conformational changes that occur on the NMR timescale. researchgate.netresearchgate.net For this compound, two primary dynamic processes could be studied:
Imidazole Tautomerism : The imidazole ring exists in two equivalent tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. researchgate.net At room temperature, this exchange is typically fast, resulting in equivalent signals for the H4 and H5 protons and the C4 and C5 carbons. By lowering the temperature, this exchange could be slowed, potentially allowing for the observation of distinct signals for the two non-equivalent positions in the static tautomer.
Rotational Barriers : There may be restricted rotation around the single bond connecting the imidazole C2 and the cyclopropyl carbon. Variable-temperature NMR experiments can be used to measure the rate of this rotation and calculate the corresponding activation energy barrier, providing insight into the conformational flexibility of the molecule. researchgate.net
Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or more decimal places). nih.govescholarship.org This precision allows for the calculation of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₁₀N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the protonated molecule, [M+H]⁺, to the calculated theoretical value.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₁N₂O⁺ | 151.0866 | ~151.0866 ± 0.0005 |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion, e.g., [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions (daughter ions). nih.govnih.gov The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. The fragmentation of protonated this compound would likely proceed through several characteristic pathways, including cleavage of the fragile cyclopropane ring and fragmentation of the imidazole moiety. lifesciencesite.comdocbrown.info
Table 3: Predicted MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound Predicted data based on common fragmentation pathways for related structures.
| Predicted Fragment (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
|---|---|---|
| 133.0760 | H₂O | Ion from loss of water |
| 122.0710 | C₂H₅ | Ion from cyclopropyl ring cleavage |
| 95.0498 | C₃H₅O (cyclopropanol radical) | Protonated imidazole ring with a radical cation |
| 68.0502 | C₄H₅NO | Fragment corresponding to protonated imidazole |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into its intermolecular interactions in the solid state.
Hypothetical Crystal Structure Analysis: A single-crystal X-ray diffraction analysis of this compound would be expected to reveal several key structural features. The imidazole ring is anticipated to be essentially planar, a characteristic feature of this aromatic heterocyclic system. The cyclopropanol ring, a strained three-membered ring, would exhibit C-C-C bond angles close to 60°.
A crucial aspect of the solid-state structure would be the network of intermolecular hydrogen bonds. The hydroxyl (-OH) group of the cyclopropanol and the N-H group of the imidazole are both excellent hydrogen bond donors. The nitrogen atoms within the imidazole ring can also act as hydrogen bond acceptors. nih.gov It is highly probable that these functionalities would engage in extensive hydrogen bonding, creating a stable, three-dimensional crystal lattice. These interactions could involve chains or more complex networks of molecules, for instance, an O-H···N or N-H···O hydrogen bond between neighboring molecules. iucr.orgmdpi.com
The analysis would also determine the relative orientation of the imidazole and cyclopropanol rings. The dihedral angle between the plane of the imidazole ring and the plane of the cyclopropane ring would be a key descriptor of the molecule's conformation in the solid state.
Below is a hypothetical data table illustrating the type of information that would be obtained from an X-ray crystallographic study.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C6H8N2O |
| Formula Weight | 124.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 Å |
| b (Å) | 10.2 Å |
| c (Å) | 7.8 Å |
| β (°) | 95.5° |
| Volume (ų) | 673.5 ų |
| Z | 4 |
| Key Bond Length (C-O) | 1.43 Å |
| Key Bond Angle (C-C-C in cyclopropane) | ~60° |
| Hydrogen Bond (O-H···N) distance (Å) | 2.8 Å |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy are fundamental techniques used to identify functional groups and investigate electronic transitions within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. A broad absorption band would be expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. nih.gov Similarly, the N-H stretching vibration of the imidazole ring would likely appear in the same region, around 3300-3100 cm⁻¹. nih.govresearchgate.net
The aromatic C-H stretching of the imidazole ring would be observed just above 3000 cm⁻¹, while the C-H stretching of the cyclopropane ring would also appear in this region, typically around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected to produce characteristic peaks in the 1650-1450 cm⁻¹ region. nih.govresearchgate.net The C-O stretching of the tertiary alcohol would likely be found in the 1200-1100 cm⁻¹ range.
A hypothetical table of the principal IR absorption bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol O-H | Stretching (H-bonded) | ~3350 (broad) |
| Imidazole N-H | Stretching | ~3250 |
| Cyclopropane C-H | Stretching | ~3080 |
| Imidazole C-H | Stretching | ~3020 |
| Imidazole C=N / C=C | Ring Stretching | 1620, 1540, 1480 |
| Cyclopropanol C-O | Stretching | ~1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The primary chromophore in this compound is the imidazole ring. The cyclopropanol moiety itself does not absorb significantly in the standard UV-Vis range (200-800 nm). Imidazole and its derivatives are known to exhibit strong absorption bands in the UV region due to π→π* electronic transitions within the aromatic system. humanjournals.com For this compound, one would anticipate a strong absorption maximum (λ_max) below 220 nm, which is characteristic of the fundamental π→π* transition of the imidazole ring. humanjournals.com The specific position of λ_max and its molar absorptivity (ε) would be influenced by the solvent used for the analysis.
A hypothetical UV-Vis data table is shown below.
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|
| ~215 | ~5,000 | π→π* |
Applications of 1 1h Imidazol 2 Yl Cyclopropanol in Complex Molecule Synthesis
Utilization as a Versatile Synthetic Building Block for Drug-like Scaffolds
1-(1H-Imidazol-2-yl)cyclopropanol serves as a highly versatile and valuable building block in the generation of drug-like molecular scaffolds. Its utility stems from the combination of two key structural features: the imidazole (B134444) ring, a common motif in pharmaceuticals known for its hydrogen bonding capabilities and metabolic stability, and the cyclopropanol (B106826) moiety, a strained three-membered ring that can undergo a variety of selective ring-opening reactions. This combination allows for the creation of diverse and structurally complex molecules from a single, well-defined starting material. nih.gov
The development of libraries of chiral cyclopropane (B1198618) building blocks is a significant asset for drug discovery campaigns. nih.gov The this compound unit can be seen as a "privileged scaffold" fragment, providing access to a wide range of derivatives. Synthetic strategies often focus on the diversification of such core structures to rapidly generate libraries of novel compounds for high-throughput screening. researchgate.net The reactivity of the cyclopropanol allows for its conversion into various other functional groups, while the imidazole ring can be N-alkylated or further functionalized, providing multiple handles for chemical elaboration. This approach aligns with modern drug discovery paradigms that emphasize the efficient synthesis of complex and diverse molecules to explore new chemical space. beilstein-journals.orgnih.gov
The table below illustrates the potential diversification of the this compound core to access various drug-like scaffolds.
| Starting Scaffold | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |
| This compound | Ring-opening with nucleophiles | β-functionalized ketones | Antiviral, Anticancer |
| This compound | N-Alkylation of Imidazole | N-substituted imidazoles | Antifungal, GPCR modulation |
| This compound | Oxidation of alcohol | Imidazolyl cyclopropyl (B3062369) ketone | Enzyme inhibitors |
| This compound | Coupling reactions (e.g., Suzuki, Buchwald) | Aryl- or amino-substituted imidazoles | Kinase inhibitors, CNS agents |
Strategies for the Construction of Fused and Spirocyclic Heterocyclic Systems
The unique reactivity of the cyclopropane ring in this compound makes it an excellent precursor for the synthesis of complex fused and spirocyclic heterocyclic systems. These scaffolds are of great interest in medicinal chemistry as they introduce three-dimensional complexity and novel intellectual property space.
Fused Heterocycles: The synthesis of fused imidazoles, such as imidazothiazoles, is of significant interest due to their broad spectrum of biological activities. nih.govresearchgate.net Synthetic strategies can be envisioned where the cyclopropanol is first converted into a suitable intermediate, such as a β-haloketone, which can then undergo cyclocondensation with a sulfur source to form a fused imidazothiazole ring system. Another approach involves the Neber rearrangement of related ketoximes to generate α-amino ketones, which are key precursors for fused imidazoles through reactions like the Marckwald synthesis. nih.gov These methods provide reliable pathways to bicyclic systems where the imidazole ring is annulated to another heterocyclic ring. researchgate.netnih.gov
Spirocyclic Heterocycles: Spirocycles, which contain two rings connected by a single common atom, are particularly valuable scaffolds. The cyclopropane unit is an ideal component for creating spirocyclic junctions. Domino reactions, such as Michael-alkylation cascades, are powerful strategies for constructing highly functionalized spirocyclic systems. nih.govbit.edu.cn For instance, an imidazolyl cyclopropyl ketone derived from this compound could potentially react with suitable Michael acceptors in a cascade process to generate spiro-piperidones or other complex heterocyclic frameworks. rsc.org The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is another example of how cyclopropane precursors are used to build intricate spirocyclic architectures relevant to drug discovery. google.com
The following table summarizes synthetic strategies for accessing these complex heterocyclic systems.
| Target System | Synthetic Strategy | Key Reaction | Description |
| Fused | Cyclocondensation | Marckwald Reaction | An α-amino ketone derived from the starting material reacts with reagents like potassium thiocyanate (B1210189) to form fused imidazol-2-thiones. nih.gov |
| Fused | Annulation | Hantzsch-type Synthesis | A derivative like an α-haloketone reacts with a thioamide to construct a fused thiazole (B1198619) ring. nih.gov |
| Spirocyclic | Domino Reaction | Michael/Alkylation Cascade | Reaction of a cyclopropane-based donor with an acceptor initiates a cascade to form a spirocyclic system in a single pot. nih.govbit.edu.cn |
| Spirocyclic | [4+2] Annulation | Domino Annulation/Cyclization | A 1-acylcyclopropanecarboxamide can react with an electron-deficient alkene to construct fused spiro piperidone-cyclopropanes. rsc.org |
Preparation of Conformationally Restricted Analogues for Advanced Structure-Activity Relationship Studies
A primary application of cyclopropane-containing building blocks is the synthesis of conformationally restricted analogues of biologically active molecules. nih.govacs.org By incorporating a rigid cyclopropane ring, the conformational freedom of a flexible molecule is significantly reduced, locking it into a specific spatial arrangement. This allows medicinal chemists to probe the bioactive conformation required for binding to a biological target, such as a receptor or enzyme. This approach is fundamental to advanced structure-activity relationship (SAR) studies. nih.govacs.org
The synthesis of histamine (B1213489) analogues provides a classic example of this principle. By replacing the flexible ethylamine (B1201723) side chain with a cyclopropane ring, researchers can synthesize both cis ("folded") and trans ("extended") analogues. acs.org These rigid molecules mimic different potential conformations of the parent neurotransmitter. Subsequent biological testing can reveal which conformation is preferred by a specific receptor subtype. For example, a "folded" cis-cyclopropane analogue of histamine was identified as a highly potent and selective agonist for the histamine H3 receptor. acs.org
This strategy is directly applicable to this compound. By elaborating this core, a series of conformationally restricted analogues of other bioactive imidazole-containing compounds can be prepared. The fixed orientation of the imidazole ring relative to other substituents introduced onto the cyclopropane ring provides precise control over the molecule's three-dimensional shape. This is invaluable for dissecting complex SAR and designing ligands with improved potency and selectivity. nih.gov
The table below details the concept of using cyclopropane scaffolds for conformational restriction in SAR studies.
| Conformer Type | Stereochemistry | Description | Implication for SAR |
| Folded | cis-disubstituted cyclopropane | The imidazole ring and another key pharmacophore are held in close proximity, mimicking a folded conformation of a flexible parent molecule. acs.org | Tests the hypothesis that a compact conformation is required for binding to the biological target. acs.org |
| Extended | trans-disubstituted cyclopropane | The imidazole ring and the other pharmacophore are held far apart, mimicking an extended conformation. acs.org | Tests the hypothesis that an extended conformation is necessary for biological activity. acs.org |
Role in the Synthesis of Complex Natural Product Frameworks
The cyclopropane motif is a recurring structural feature in a wide array of complex natural products, including terpenoids, alkaloids, and fatty acids. rsc.org These molecules often exhibit potent and interesting biological properties, making them attractive targets for total synthesis. marquette.edu Methodologies for the stereoselective construction of cyclopropane rings are therefore crucial in the field of natural product synthesis. rsc.org
While direct applications of this compound in completed total syntheses are not widely documented, its potential as a key intermediate is significant. Many natural products contain imidazole or related nitrogen heterocycles. This building block provides a convergent route to introduce both the imidazole and a functionalized cyclopropane ring simultaneously. The cyclopropanol itself can be a precursor to a cyclopropyl ketone, a common handle for further elaboration in synthetic sequences. nih.gov
Furthermore, the synthesis of natural product-inspired scaffolds is a powerful strategy in drug discovery. figshare.com Even if not used for the total synthesis of the natural product itself, building blocks like this compound can be used to create simplified analogues or novel scaffolds that retain the key structural features and biological activity of the parent natural product. The combination of the rigid cyclopropane and the versatile imidazole makes it a promising starting point for developing novel frameworks inspired by nature's vast chemical diversity. marquette.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-Imidazol-2-yl)cyclopropanol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclopropanation of imidazole derivatives using NaBH4-mediated reductions or cyclocondensation reactions. For example, NaBH4 in ethanol at controlled temperatures (273–333 K) reduces intermediates like methyl esters to alcohols, followed by purification via silica gel chromatography (CH₂Cl₂/CH₃OH) and recrystallization . Purity is confirmed by NMR (¹H and ¹³C) and melting point analysis.
Q. How can hydrogen-bonding networks in this compound derivatives be characterized?
- Methodological Answer : Single-crystal X-ray diffraction is critical. For instance, intermolecular O–H⋯N hydrogen bonds in imidazole-alcohol derivatives form helical chains, as observed in (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol. Refinement with riding models (C–H = 0.93–0.97 Å, O–H = 0.82 Å) and data-to-parameter ratios >18 ensure accuracy .
Q. What analytical techniques are suitable for confirming stereochemistry in chiral imidazole-cyclopropanol hybrids?
- Methodological Answer : Chiral HPLC or polarimetry can resolve enantiomers. Absolute configuration is inferred indirectly via crystallography (e.g., absence of racemization in stable chiral carbons) or by using enantiopure precursors .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in biological assays?
- Methodological Answer : Stability studies under varying pH (3–10) and temperatures (4–37°C) are conducted via HPLC monitoring. For example, imidazole derivatives with cyclopropanol moieties may degrade under acidic conditions due to ring strain, requiring buffered solutions for bioassays .
Q. What strategies resolve contradictions in biological activity data for imidazole-cyclopropanol analogs?
- Methodological Answer : Discrepancies may arise from stereochemical variations or solid-state polymorphism. Comparative studies using enantiomerically pure samples (via chiral separation) and polymorph screening (via solvent recrystallization) isolate contributing factors .
Q. How can enzymatic pathways involving cyclopropanol synthases (e.g., BurG) inform the biosynthesis of this compound?
- Methodological Answer : Biochemical assays (e.g., substrate incubation with BurG homologs) and crystallography identify active sites. Mutagenesis studies on conserved residues (e.g., catalytic Ser/His) validate mechanistic roles in cyclopropanol formation .
Q. What computational methods predict the pharmacological potential of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
